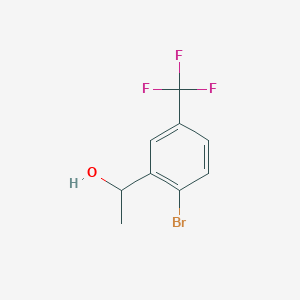
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol
概要
説明
“1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol” is a chemical compound with the molecular formula C9H8BrF3O . It contains a benzene ring substituted with a bromo group, a trifluoromethyl group, and an ethanol group .
Synthesis Analysis
The synthesis of this compound can be achieved through bromination methods applied to optically active ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanol . A substitution/exchange reaction of bromine occurs between an already produced desired benzyl bromide and bromide ion existing in the reaction system .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo group at the 2nd position, a trifluoromethyl group at the 5th position, and an ethanol group at the 1st position . The InChI code for this compound is 1S/C9H8BrF3O/c1-5(14)7-4-6(10)2-3-8(7)9(11,12)13/h2-5,14H,1H3 .Physical And Chemical Properties Analysis
The physical form of this compound is liquid . It has a molecular weight of 267.05 . It should be stored at room temperature .科学的研究の応用
Biocatalytic Synthesis for Pharmaceutical Intermediates
Biocatalytic methods have been developed for synthesizing optically pure enantiomers of related trifluoromethylphenyl ethanol compounds, showcasing their importance as pharmaceutical intermediates. These methods involve the asymmetric reduction of acetophenone derivatives to their corresponding alcohols using recombinant bacteria or isolated fungal strains. For example, a process using Escherichia coli cells achieved over 99% yield and enantiomeric excess in producing (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a close relative of the compound , underscoring the potential for efficient, scalable production of such intermediates (Chen et al., 2019).
Catalytic Deoxytrifluoromethylation
In catalysis, phenyl bromodifluoroacetate, a compound analogous to 1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol, has been used to convert alcohols to trifluoromethanes in a Cu-catalyzed deoxytrifluoromethylation reaction. This reaction facilitates the streamlined synthesis of biologically active molecules, demonstrating the compound's utility in medicinal chemistry, agriculture, and materials science (de Azambuja et al., 2019).
Enantioselective Synthesis
Efforts to synthesize chiral intermediates like (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol showcase the utility of certain trifluoromethylphenyl alcohols in producing key intermediates for drugs such as aprepitant. These studies highlight the role of biocatalysis in achieving high enantiomeric excess and yield, offering an efficient alternative to chemical synthesis for chiral alcohol production (Ouyang et al., 2013).
Antimicrobial Compound Synthesis
The synthesis of novel compounds like 2-[3,5-bis(trifluoromethyl)phenyl]-4-(substitutedphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole demonstrates the potential of trifluoromethylphenyl ethanol derivatives in creating antimicrobial agents. This illustrates the broader applicability of such compounds in developing new therapeutic agents with potential antibacterial and antifungal properties (Vora & Vyas, 2019).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXUUPYNPNIXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C(F)(F)F)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-(trifluoromethyl)phenyl)ethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

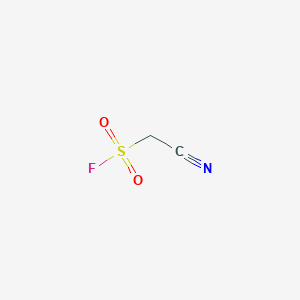
![1-(Chloromethyl)-3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2569201.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2569203.png)
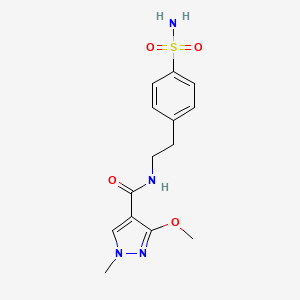
![N-(Cyanomethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2569206.png)
![2-(4-chlorophenoxy)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2569207.png)

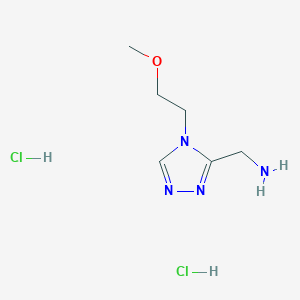
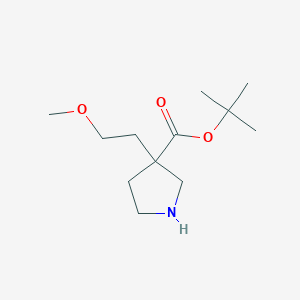
![2-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2569213.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)acrylamide](/img/structure/B2569216.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2569219.png)
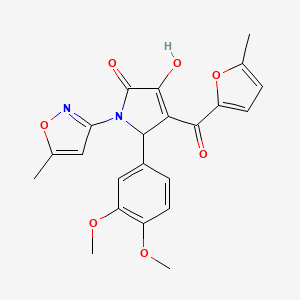
![tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B2569221.png)